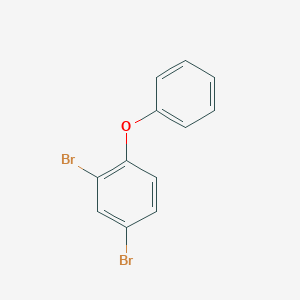

2,4-Dibromodiphenyl ether

描述

Contextualization of 2,4-Dibromodiphenyl Ether and 2,4'-Dibromodiphenyl Ether within Global Environmental Contamination Research

2,4-Dibromodiphenyl ether (2,4-DBDE) and its isomer, 2,4'-dibromodiphenyl ether (2,4'-DBDE), are two specific congeners that have been identified in environmental monitoring and research studies. While not typically the most abundant congeners found in environmental samples, their presence is significant as it can indicate the degradation of more highly brominated PBDE mixtures or be a component of certain commercial formulations. mdpi.com For instance, studies have included 2,4-DBDE and 2,4'-DBDE in their analytical methods for quantifying PBDEs in various environmental matrices. dspsystems.euthermofisher.com

Detection of Dibromodiphenyl Ether Congeners in Environmental Research

| Congener | CAS Number | Commonly Included In | Significance in Research |

|---|---|---|---|

| 2,4-Dibromodiphenyl ether | 171977-44-9 | PBDE analytical standard mixtures | Studied for its reductive debromination pathways. mdpi.com |

| 2,4'-Dibromodiphenyl ether | 147217-71-8 | PBDE analytical standard mixtures | Monitored in environmental samples to assess overall PBDE contamination. lgcstandards.com |

Significance of Lower Brominated Diphenyl Ethers as Environmental Research Subjects

The focus on lower brominated diphenyl ethers, including dibrominated congeners, in environmental research is driven by several key factors. These less brominated forms, such as tetra- and penta-BDEs, are considered to be more toxic and bioaccumulative than the higher brominated congeners like octa- and deca-BDEs. nih.govresearchgate.net They exhibit a higher affinity for lipids, leading to their accumulation in the fatty tissues of organisms and subsequent biomagnification up the food chain. nih.govresearchgate.net

Furthermore, lower brominated PBDEs are recognized for their potential for long-range atmospheric transport. pops.int While the transport of the least brominated congeners can be limited by atmospheric degradation, and the most heavily brominated are limited by low volatility, those with an intermediate number of bromine atoms, such as tetra- to hexa-BDEs, are predicted to have the highest long-range transport potential. pops.intcanada.ca

A critical aspect of the environmental significance of lower brominated PBDEs is their formation from the degradation of higher brominated congeners. bohrium.comenv-health.org DecaBDE (BDE-209), a major component of commercial flame retardant mixtures, can undergo debromination in the environment through processes like photolysis and microbial action, leading to the formation of more persistent and bioaccumulative lower brominated congeners. env-health.orgnih.gov This transformation pathway means that even products containing only highly brominated PBDEs can act as a source of more hazardous, lower brominated forms in the environment. The degradation of higher PBDEs is generally slower than that of lower brominated congeners under both aerobic and anaerobic conditions. researchgate.net This highlights the importance of studying the full spectrum of PBDE congeners to understand the long-term environmental implications of these widespread contaminants. env-health.org

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCIHKKTRDLVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565813 | |

| Record name | 2,4-Dibromo-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171977-44-9 | |

| Record name | 2,4-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171977449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0M026GK5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Dibromodiphenyl Ether Congeners in Environmental Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas and liquid chromatography, coupled with various detectors, forms the cornerstone of analytical strategies for dibromodiphenyl ethers. The choice of technique is often dictated by the specific congeners of interest, the sample matrix, and the required sensitivity and selectivity.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Environmental Analysis

Gas chromatography (GC) is a standard analytical separation method for polybrominated diphenyl ethers (PBDEs) due to their volatility. nih.gov When coupled with mass spectrometry (MS), it provides a powerful tool for the identification and quantification of these compounds in environmental samples. thermofisher.com The process involves injecting a sample extract into the GC, where it is vaporized and the various congeners are separated on a capillary column based on their boiling points and interactions with the stationary phase. eurl-pops.eu The separated compounds then enter the mass spectrometer, where they are ionized and detected. eurl-pops.eu

Challenges in GC-MS analysis of PBDEs include the thermal lability of higher brominated congeners and the potential for co-elution of isobaric compounds (compounds with the same nominal mass). nih.govbrjac.com.br For instance, without adequate separation, some congeners can be mistaken for others, leading to inaccurate quantification. nih.gov

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Conformer and Isomer Distinction

For the definitive identification and quantification of specific PBDE congeners like 2,4-DBDE, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is often the method of choice. eurl-pops.euoup.comresearchgate.net This technique offers exceptional selectivity and sensitivity, allowing for the differentiation of closely related isomers that may not be distinguishable by lower-resolution methods. mdpi.com

HRGC-HRMS operates by using a high-resolution mass spectrometer that can measure the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy. oup.comresearchgate.net This precision enables the separation of ions with very similar masses, which is crucial for distinguishing between different PBDE congeners and other halogenated compounds that might be present in the sample. mdpi.com EPA Method 1614, for example, utilizes HRGC/HRMS for the determination of PBDE congeners in various environmental matrices. well-labs.comepa.gov The method specifies monitoring two exact m/z values for each level of bromination to ensure accurate identification. well-labs.com

The enhanced resolution of HRGC-HRMS is critical for avoiding misidentification. For example, even with high-resolution instrumentation, if two isomers have identical retention times, their differentiation can be challenging. mdpi.com Therefore, the combination of high-resolution chromatography and high-resolution mass spectrometry provides the necessary analytical power for unambiguous congener and isomer distinction. A study on the analysis of halogenated flame retardants, including PBDEs, in environmental samples reported the successful use of HRGC-HRMS for their determination. oup.comresearchgate.net

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity and Selectivity

Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has become a popular and powerful technique for the trace analysis of PBDEs in complex matrices like food and environmental samples. brjac.com.brthermofisher.comthermofisher.com This method offers high selectivity and sensitivity through a technique called selected reaction monitoring (SRM). thermofisher.com

In a triple quadrupole system, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of 2,4-DBDE). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific product ion for detection. This two-stage mass filtering significantly reduces chemical noise from the sample matrix, leading to lower detection limits and more reliable quantification. brjac.com.brthermofisher.com

The use of GC-MS/MS is particularly advantageous for overcoming interferences from the matrix and background chemical ions that can lead to false positives. thermofisher.com Studies have demonstrated the excellent quantitative performance of GC-MS/MS systems for analyzing PBDEs at very low concentrations in various samples. thermofisher.comnih.govacs.org For instance, the technique has been successfully applied to determine PBDE levels in human breast adipose tissues, achieving low detection limits. nih.gov The high selectivity of this method also aids in the chromatographic separation of isobaric congeners. brjac.com.br

Table 1: Performance of GC-MS/MS for PBDE Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Selectivity | High, due to Selected Reaction Monitoring (SRM) which reduces matrix interference. | brjac.com.brthermofisher.com |

| Sensitivity | Enables detection of ultra-trace levels of PBDEs in complex matrices. | thermofisher.com |

| Application | Determination of PBDEs in food, environmental samples, and human tissues. | brjac.com.brthermofisher.comnih.gov |

| Detection Limits | Achieved low ng/g levels in human breast tissue. | nih.gov |

Gas Chromatography with Electron Capture Detection (GC-ECD) in Trace Analysis

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and cost-effective method for the analysis of halogenated compounds like PBDEs. chromatographyonline.comrsc.orgnih.gov The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting bromine-containing molecules. chromatographyonline.com

GC-ECD has been routinely used for the analysis of PBDEs in various environmental matrices, including wastewater and water samples. chromatographyonline.comrsc.orgpjoes.com The technique offers the advantage of being less expensive than mass spectrometry-based methods. rsc.org However, a significant drawback of GC-ECD is its lower selectivity compared to MS. chromatographyonline.com This can lead to misidentification, as the detector responds to any electron-capturing compound that elutes at the same time as the target analyte. chromatographyonline.com For example, certain PBDE congeners might co-elute with polychlorinated biphenyls (PCBs), leading to erroneous quantification. accustandard.com

Despite this limitation, optimized GC-ECD methods can achieve low detection limits, making them suitable for screening and routine monitoring where the sample matrix is relatively clean or when combined with robust cleanup procedures. rsc.orgpjoes.com A study on wastewater analysis reported method detection limits (MDLs) ranging from 0.6 ng/L to 11 ng/L for various PBDE congeners using GC-ECD. rsc.org Another study on the determination of PBDEs in aqueous samples highlighted the simplicity and high recovery coefficients of a liquid-liquid extraction followed by GC-ECD analysis. pjoes.com

Table 2: Comparison of GC-ECD Method Performance for PBDE Analysis

| Study Focus | Matrix | Detection Limits (MDL) | Key Findings | Reference |

|---|---|---|---|---|

| Screening and quantification of selected PBDEs | Wastewater | 0.6 ng/L to 11 ng/L | Cost-effective alternative to GC-MS with satisfactory trace-level determination. | rsc.org |

| Determination of PBDEs in surface waters | Aqueous samples | 7-9 pg/L | Simple, low-cost method with high accuracy and recovery for routine analysis. | pjoes.com |

| Regulatory analysis in treated wastewater | Treated municipal wastewater | 1.0-3.4 ng/L for smaller PBDEs | A contemporary method exploiting advances in GC for baseline resolution of eight PBDEs. | nih.gov |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Polar Metabolites

While GC-MS is ideal for the parent PBDE compounds, their hydroxylated (OH-PBDEs) and other polar metabolites are often less volatile and may require derivatization prior to GC analysis. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a powerful alternative for the direct analysis of these polar metabolites without the need for derivatization. researchgate.netcolab.wsnih.gov

LC-MS/MS methods, typically employing electrospray ionization (ESI) in negative mode, have been developed for the analysis of OH-PBDEs in various matrices, including plant samples, aquatic products, and human serum. researchgate.netcolab.wsnih.govnih.gov This technique offers advantages such as simplified sample preparation and the ability to handle a wider range of compound polarities. researchgate.net

The development of LC-MS/MS methods has enabled the sensitive and reliable detection of multiple OH-PBDEs. For example, a method for detecting 11 OH-PBDEs in aquatic products achieved low detection limits of 0.04-0.2 µg/kg. colab.wsnih.gov Another study demonstrated the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the analysis of OH-PBDEs in plant samples, achieving good recoveries and low limits of quantification. researchgate.net The separation of structural isomers of OH-PBDEs can also be achieved using advanced techniques like trapped ion mobility spectrometry coupled to mass spectrometry (TIMS-MS). nih.gov

Optimization of Chromatographic Columns for Polybrominated Diphenyl Ether Congener Resolution

The choice of the gas chromatographic column is a critical factor in the successful separation of PBDE congeners. nih.gov Column parameters such as stationary phase polarity, column length, film thickness, and internal diameter all influence the resolution and sensitivity of the analysis. nih.gov

For the analysis of the full range of PBDE congeners, short (10-15 m), nonpolar capillary columns with a thin stationary phase (e.g., 0.1 µm) are generally preferred. nih.gov Longer columns, while offering higher resolution for some compounds, can lead to increased analysis times and thermal degradation of the more highly brominated congeners. nih.govaccustandard.com

Several types of stationary phases have been used for PBDE analysis. Non-polar columns, such as those with a DB-5 or equivalent phase (5% phenyl-methylpolysiloxane), are widely used and provide good separation for many congeners. accustandard.com Specialized columns, such as the TraceGOLD TG-PBDE or Rtx-1614, have been developed to provide enhanced resolution for critical isomer pairs, like BDE-49 and BDE-71, which can be challenging to separate on standard columns. brjac.com.brthermofisher.comlcms.cz The selection of the optimal column often involves a trade-off between resolution, analysis time, and the stability of the target analytes. accustandard.com For instance, a study comparing six different capillary columns found that two were necessary to achieve both the separation of interfering isobaric compounds and adequate sensitivity for highly brominated congeners. researchgate.net

Table 3: Commonly Used GC Columns for PBDE Analysis

| Column Name/Phase | Typical Dimensions | Key Features and Applications | Reference |

|---|---|---|---|

| DB-5 / DB-5MS | 15-30 m x 0.25 mm x 0.10-0.25 µm | General purpose, non-polar phase suitable for a wide range of PBDEs. | eurl-pops.euaccustandard.com |

| TraceGOLD TG-PBDE | 15 m x 0.25 mm x 0.10 µm | Optimized for increased sample throughput and resolution of critical pairs. | brjac.com.brthermofisher.com |

| Rtx-1614 | 15 m x 0.25 mm x 0.10 µm | Specifically designed to meet EPA Method 1614 resolution requirements for BDE-49 and BDE-71. | eurl-pops.eulcms.cz |

| DB-1 | 15-30 m x 0.25 mm x 0.10-0.25 µm | Non-polar phase, has been used in various PBDE separation studies. | accustandard.com |

Spectroscopic and Spectrometric Approaches for Structural Characterization of Transformation Products

The identification and structural elucidation of transformation products of 2,4-dibromodiphenyl ether (BDE-7) are critical for understanding its environmental fate and potential toxicity. Spectroscopic and spectrometric techniques are indispensable tools in this endeavor, providing detailed information on molecular structure and fragmentation patterns.

Mass Spectrometry (MS) for Fragment Identification and Pathway Elucidation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of 2,4-dibromodiphenyl ether and its derivatives. cdc.govresearchgate.net High-resolution mass spectrometry (HRMS) offers the accuracy required for definitive identification of congeners. epa.gov The fragmentation of aryl ethers in MS typically involves cleavage of the ether bond and subsequent fragmentation of the aromatic rings. miamioh.edu For polybrominated diphenyl ethers (PBDEs), the fragmentation patterns are characteristic and can be used to identify the number and position of bromine atoms. nih.gov

In the analysis of hydroxylated PBDEs (OH-PBDEs), which are common metabolites, tandem mass spectrometry (MS/MS) is particularly powerful. nih.gov It allows for the differentiation of isomers based on their fragmentation patterns. For instance, ortho-OH-PBDEs often show no significant MS2 product ions, whereas para-OH-PBDEs can produce a characteristic dibromohydroquinone product ion. nih.gov This level of detail is crucial for elucidating the metabolic and degradation pathways of 2,4-dibromodiphenyl ether in various environmental compartments.

Table 1: Common Mass Spectrometry Techniques for 2,4-Dibromodiphenyl Ether Analysis

| Technique | Application | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for identification and quantification of PBDEs. cdc.gov | Excellent separation of congeners, well-established methods. |

| High-Resolution Mass Spectrometry (HRMS) | Definitive identification of congeners. epa.gov | High mass accuracy, reduces ambiguity. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of transformation products, especially OH-PBDEs. nih.gov | Provides fragmentation data for isomer differentiation. |

| Isotope Dilution Mass Spectrometry | Accurate quantification in complex matrices. dspsystems.eu | Compensates for matrix effects and procedural losses. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural determination of novel or unknown transformation products of 2,4-dibromodiphenyl ether. While MS provides information on mass and fragmentation, NMR provides detailed insights into the connectivity of atoms within a molecule. For complex structures, particularly those of metabolites, 2D-NMR experiments are often necessary for complete characterization. nih.gov

The ¹H and ¹³C NMR spectra of 2,4-dibromodiphenyl ether and its derivatives reveal characteristic chemical shifts and coupling constants that are influenced by the substitution pattern of the bromine atoms and other functional groups. nih.gov For example, the ¹H NMR spectrum of a metabolite can confirm the presence and position of hydroxyl groups introduced during biotransformation. nih.gov By comparing the NMR data of a suspected metabolite with that of the parent compound and known related structures, its precise chemical structure can be elucidated. nih.gov This technique was instrumental in identifying the 2,4-dibromophenyl moiety as a common structural feature in naturally produced PBDEs. nih.gov

Strategies for Sample Preparation and Extraction in Complex Environmental Samples

The accurate analysis of 2,4-dibromodiphenyl ether in environmental matrices such as soil, sediment, water, and biota is heavily reliant on effective sample preparation and extraction techniques. nih.gov These steps are crucial for isolating the target analyte from complex sample components and minimizing interferences that could affect the final measurement. cdc.gov

Advanced Extraction Techniques for Diverse Environmental Media

A variety of extraction techniques have been developed and optimized for PBDEs, including 2,4-dibromodiphenyl ether, from different environmental samples. nih.gov The choice of method often depends on the sample matrix, the concentration of the analyte, and the desired sample throughput.

Traditional methods like Soxhlet extraction have been widely used, particularly for solid samples, with solvents such as hexane, toluene, or dichloromethane. cdc.gov However, these methods can be time-consuming and require large volumes of organic solvents. researchgate.net

More modern and efficient techniques have gained prominence:

Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, uses elevated temperatures and pressures to reduce extraction times and solvent consumption. cdc.govresearchgate.net

Microwave-Assisted Extraction (MAE) is another rapid technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov It is often compliant with official methods like US EPA 3546 for extracting organic compounds from solid matrices.

Solid-Phase Extraction (SPE) is commonly used for aqueous samples, where the analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. cdc.govepa.gov

Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) are miniaturized techniques that offer high enrichment factors and require minimal solvent. nih.govrsc.org

Table 2: Comparison of Extraction Techniques for 2,4-Dibromodiphenyl Ether

| Extraction Technique | Sample Type | Advantages | Disadvantages |

| Soxhlet Extraction | Solid | Well-established, robust. cdc.gov | Time-consuming, large solvent volume. researchgate.net |

| Accelerated Solvent Extraction (ASE) | Solid, Semi-solid | Fast, reduced solvent use. cdc.govresearchgate.net | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Solid | Very fast, low solvent consumption. nih.gov | Potential for analyte degradation at high temperatures. |

| Solid-Phase Extraction (SPE) | Aqueous | High enrichment, clean extracts. cdc.govepa.gov | Can be prone to clogging with high-particulate samples. |

| Microextraction (SPME, DLLME) | Liquid, Headspace | Minimal solvent use, high sensitivity. nih.govrsc.org | Fiber fragility (SPME), emulsion formation (DLLME). rsc.org |

Chromatographic Cleanup and Matrix Interference Mitigation

Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix components like lipids, humic acids, and other organic matter that can interfere with the chromatographic analysis and mass spectrometric detection of 2,4-dibromodiphenyl ether. cdc.gov

Common cleanup strategies include:

Adsorption Chromatography: Columns packed with materials like silica (B1680970) gel, Florisil, or alumina (B75360) are frequently used to separate PBDEs from interfering compounds. cdc.govresearchgate.net

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing large molecules like lipids. cdc.gov

Acid Treatment: Concentrated sulfuric acid can be used to destroy lipids in the extract, either directly or by using acid-impregnated silica columns. cdc.gov

Multi-column systems: Automated systems can combine several cleanup columns (e.g., silica, alumina, and carbon) for a highly efficient and reproducible cleanup process. chromatographyonline.com

A simplified and effective cleanup procedure for PBDEs in biological samples involves successive use of a silica column and a specialized PCB column. nih.gov For particularly challenging matrices, a sulfoxide (B87167) cartridge column has been shown to dramatically reduce interfering peaks in GC-MS chromatograms. researchgate.net The choice and combination of cleanup steps are critical for achieving the low detection limits required for environmental monitoring of 2,4-dibromodiphenyl ether. nih.gov

Environmental Occurrence and Global Distribution Patterns of Dibromodiphenyl Ether Congeners

Atmospheric Transport and Deposition Research

Lower-brominated PBDEs, such as dibromodiphenyl ethers, are subject to long-range atmospheric transport, which is recognized as the primary mechanism for their global distribution. usf.edu Modeling studies indicate that the potential for long-range atmospheric transport is greatest for tetrabromodiphenyl ether (tetraBDE) and lowest for decabromodiphenyl ether (decaBDE). pops.int The transport of less brominated congeners is often limited by their rate of degradation in the atmosphere, whereas the transport of more heavily brominated congeners is restricted by their low volatility. pops.int

Research has shown that lower-brominated PBDEs, including those with two to seven bromine atoms, are slightly more soluble in water and have a higher tendency to volatilize compared to their more brominated counterparts. pops.int In the atmosphere, these congeners tend to adsorb to particulate matter. pops.int The presence of PBDEs in Arctic biota and air, with concentrations increasing significantly over the past two decades, confirms the efficiency of long-range atmospheric transport for these compounds. pops.int

Indoor environments can also be significant sources of atmospheric PBDEs. A study conducted in a college computer classroom in Taiwan revealed that indoor concentrations of several PBDE congeners, including 2,4-dibromodiphenyl ether, were markedly higher than outdoor levels. bioline.org.br This suggests that electronic products, such as computers, contribute to the release of these compounds into the indoor air. bioline.org.br

| Congener | Location | Concentration (pg/m³) | Source |

|---|---|---|---|

| 2,4-Dibromodiphenyl ether (BDE-7) | Indoor Air (Taiwanese College Classroom) | 10.3 | bioline.org.br |

| 4,4'-Dibromodiphenyl ether (BDE-15) | Indoor Air (Taiwanese College Classroom) | 15.9 | bioline.org.br |

| Total PBDEs | Near E-waste Storage (Thailand) | <150 | |

| Total PBDEs | Outdoor Air (Remote/Background Sites) | Very low to non-detectable |

Aquatic Environmental Concentrations: Lakes, Rivers, and Marine Systems

Polybrominated diphenyl ethers are frequently detected in various aquatic environments, including lakes, rivers, and marine systems, often accumulating in water, sediment, and biota. nih.govresearchgate.net Their presence in aquatic ecosystems is a result of releases from various sources, including industrial and municipal wastewater discharges. basel.int

A comprehensive study of surface waters across China from 2011 to 2018 found that concentrations of BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) were generally higher in lakes (mean of 2.56 ng/L) compared to rivers (mean of 0.58 ng/L). nih.gov In North America, a 1999 study of Lake Ontario's surface waters measured total PBDE concentrations (mono- to hepta-BDE congeners) at approximately 6 pg/L. pops.int Earlier sampling in the mid-1990s in the Great Lakes also detected various PBDE congeners. pops.int

In marine environments, PBDEs have been found in various organisms. For instance, an analysis of herring gull brains from the Great Lakes region detected several pentabromodiphenyl ether congeners, with 2,2',4,4',5-pentabromodiphenyl ether showing concentrations ranging from 2.58 to 27.12 ng/g wet weight. nih.gov The detection of hydroxylated PBDEs (OH-PBDEs) is also common in aquatic environments, with some being naturally produced in saltwater systems, while atmospheric deposition and wastewater treatment oxidation are major sources in freshwater systems. amchro.com

| Congener/Mixture | Location | Matrix | Concentration | Source |

|---|---|---|---|---|

| BDE-47 | Chinese Lakes | Surface Water | 2.56 ng/L (mean) | nih.gov |

| BDE-47 | Chinese Rivers | Surface Water | 0.58 ng/L (mean) | nih.gov |

| Total PBDEs (mono- to hepta-BDE) | Lake Ontario, Canada | Surface Water | ~6 pg/L | pops.int |

| Total PBDEs | Lake Michigan, USA | Water | 31 to 158 pg/L | pops.int |

Terrestrial Environmental Accumulation in Soils and Sediments

Soils and sediments act as significant sinks for PBDEs due to the hydrophobic nature of these compounds, which causes them to bind with organic matter. researchgate.netmdpi.com Contaminated soil can also act as a secondary source, leading to continuous environmental exposure. mdpi.com PBDEs have been widely detected in soil and sediment samples globally. mdpi.comservice.gov.uk

Studies on the fate of lower-brominated diphenyl ethers (LBDEs) in soil have shown that their primary destiny is the formation of non-extractable residues (NERs), with a smaller fraction being mineralized to carbon dioxide. researchgate.net The rate of mineralization tends to decrease as the number of bromine atoms on the congener molecule increases. researchgate.net For example, after a 105-day incubation period in red soil, the mineralization of 4-bromodiphenyl ether (BDE-3) was significantly higher than that of 4,4'-dibromodiphenyl ether (BDE-15) and 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). researchgate.net

High concentrations of PBDEs have been measured in sewage sludge, which, when applied to land, can introduce these contaminants into terrestrial ecosystems. pops.int In southern Ontario, Canada, total PBDE concentrations in biosolids from municipal wastewater treatment plants ranged from approximately 1,700 to 3,500 µg/kg dry weight. pops.int Similarly, high levels have been found in sediments. For instance, BDE-47 was found to be difficult to degrade in sediments. researchgate.net Microbial reductive debromination of higher brominated PBDEs in soils and sediments can lead to the formation of less-brominated, and potentially more toxic, congeners. asm.org This process has been observed in microcosms from numerous locations, suggesting it is a widespread phenomenon. asm.org

Identification of Anthropogenic Sources and Release Pathways

The widespread presence of 2,4-dibromodiphenyl ether and its related congeners in the environment is unequivocally linked to human activities. The primary routes of release involve industrial processes, the lifecycle of consumer goods containing these flame retardants, and waste management practices.

The principal origin of PBDEs in the environment is their extensive use as additive flame retardants. wikipedia.org These chemicals are physically mixed into polymers rather than being chemically bound, allowing them to leach out over time. They have been incorporated into a vast array of products, including plastics, textiles, building materials, and polyurethane foams. wikipedia.orgchemicalbook.com Manufacturing facilities that produced or used PBDEs are considered point sources of contamination, with potential releases into the air, water, and soil. Although the production of certain commercial PBDE mixtures like PentaBDE and OctaBDE has been phased out in many regions, the legacy of their production and use continues to contribute to environmental loading. canada.ca

Electronic waste (e-waste) is a major reservoir of PBDEs, as these flame retardants were heavily used in the plastic casings of televisions and computers, as well as in printed circuit boards. researchgate.net Informal and improper e-waste recycling activities, such as open burning and crude dismantling, can release significant quantities of PBDEs into the environment. researchgate.net

Research into the pyrolysis of e-waste materials has quantified these emissions. For example, the mean emission factors for total PBDEs from the pyrolysis of printed wiring boards and plastic casings were found to be 8.1 ± 4.6 μg/g and 10.4 ± 11.3 μg/g, respectively. researchgate.net Studies have also shown that workers at e-recycling facilities can have elevated levels of PBDEs in their bodies, indicating occupational exposure. sci-hub.se The transfer of PBDEs from e-waste to the aqueous phase increases with contact time and temperature, highlighting another release pathway during handling and processing. erefdn.org

Landfills are the final destination for a large proportion of consumer products containing PBDEs. erefdn.org Over time, these compounds can be released from discarded items and enter the environment through landfill leachate and gas emissions. basel.int Analysis of leachate from landfills across Canada and South Africa has confirmed the presence of a wide range of PBDE congeners. erefdn.orgnih.gov

In a study of five landfill sites in South Africa, various PBDE congeners were detected in leachate, with the highest total concentration reaching 9793 pg/L. nih.gov Notably, BDE-28, a tribromodiphenyl ether, was found in all leachate samples, indicating the release of lower-brominated congeners. nih.gov The rate of PBDE release from products in landfills is influenced by factors such as the age of the waste, with electronic goods manufactured in the late 1980s showing particularly high PBDE concentrations. erefdn.org Leaching experiments under simulated landfill conditions have demonstrated that PBDEs can be released from treated fabrics, with the amount influenced by factors like the waste-to-leachate ratio and the dissolved organic matter content of the leachate. bham.ac.uk Given that many landfill sites are not adequately lined, there is a significant risk of these contaminants infiltrating groundwater. nih.gov

Emissions from E-waste Management and Recycling Processes

Spatiotemporal Variability and Congener Profiles in Environmental Compartments

Polybrominated diphenyl ethers (PBDEs), including dibromodiphenyl ether congeners, are widespread environmental contaminants. Their distribution and concentration exhibit significant variability across different geographical locations and environmental media over time.

Research in North America has been extensive, revealing that the continent consumes more than half of the world's PBDE production. nih.gov This high consumption is reflected in the environmental concentrations, which are often comparable to or higher than those in other parts of the world. nih.gov In contrast to Europe, where environmental levels have been more stable, PBDE burdens in North America have shown an increasing trend over time, consistent with greater consumption of commercial mixtures. nih.gov

The less brominated congeners, a group that includes dibromodiphenyl ethers, have been detected in areas far from their original points of use or production, such as the Arctic. nih.gov This indicates their capacity for long-range environmental transport. pops.intospar.org

Studies focusing on specific environmental compartments provide more detailed insights into these patterns.

Atmosphere

A study in a highly industrialized region of Turkey found that average PBDE concentrations in the air were higher in the summer than in the winter, likely due to increased volatilization from sources like waste incineration and industrial plants. bohrium.com The congener profiles in this region pointed to local sources rather than long-range transport. bohrium.com

Sediment

In river sediments from a highly industrialized area in South China, BDE-209 was the dominant congener, accounting for over 95% of the total PBDEs. researchgate.net The levels of lower-brominated PBDEs were comparable to those measured in previous years. researchgate.net In the Great Lakes region, total PBDE concentrations in sediments from Lake Ontario tributaries ranged from approximately 12 to 430 µg/kg dry weight, with BDE-47, BDE-99, and BDE-209 being the predominant congeners. pops.int

Biota

The congener profiles of PBDEs in aquatic organisms often differ from those of the commercial mixtures, with a notably higher proportion of BDE-47. nih.govresearchgate.net This congener is reported to accumulate in various marine life, including crustaceans, fish, and mammals. researchgate.net

Long-term monitoring of herring gull eggs from the Laurentian Great Lakes has provided a clear picture of temporal trends. Between 1982 and 2006, concentrations of PBDEs derived from PentaBDE and OctaBDE mixtures (e.g., BDE-47, -99, -100) increased rapidly until the year 2000, after which the trend leveled off. nih.govacs.org In contrast, BDE-209 concentrations continued to increase, with doubling times of 2.1 to 3.0 years. nih.govacs.org More recent data from 2006 to 2013 showed an approximate 30% decrease in the concentrations of several PBDEs, including BDE-28, -47, -100, -99, -154, -153, and -183, while current-use flame retardants increased. nih.gov

In the Arctic, PBDE concentrations in biota have increased exponentially over the past two decades. pops.int Studies on marine mammals from the Arctic and North Atlantic between 1986 and 2009 found the highest PBDE levels in the late 1990s and early 2000s, reflecting the peak in global production of technical PBDE mixtures. iwc.int In some species, an increase in the relative levels of BDE-153 and BDE-154 in more recent years suggests a shift towards exposure to higher brominated congeners. iwc.int

A study on California peregrine falcons revealed that PBDE levels more than tripled each decade between 1986 and 2007. nih.gov The congener profiles varied by location, with urban areas showing a predominance of BDE-209 and other highly brominated congeners, while coastal areas had higher proportions of BDE-47 and BDE-99. nih.gov

A study on a freshwater food web in a shallow lake in the Yangtze River Delta found that BDE-209, BDE-153, and BDE-47 were the major congeners in aquatic biota. mdpi.com

Data Tables

Table 1: Temporal Trends of ΣPBDEs in Herring Gull Eggs from the Great Lakes

| Location | Time Period | Trend | Key Congeners |

| Great Lakes | 1981-2000 | Exponential Increase | PentaBDEs |

| Lake Michigan | 1981-2005 | Exponential Increase (doubling time 2.6 years) | PentaBDEs |

| Lake Huron | 1981-2005 | Exponential Increase (doubling time 3.1 years) | PentaBDEs |

| Lake Ontario | 1981-2005 | Exponential Increase (doubling time 2.8 years) | PentaBDEs |

| Great Lakes | 1982-2006 | Rapid increase of BDE-47, -99, -100 until 2000, then no increase. Continuous increase of BDE-209. | BDE-47, BDE-99, BDE-100, BDE-209 |

| 6 Great Lakes Colonies | 2006-2013 | ~30% decrease in Σ7PBDEs (BDE-28, -47, -100, -99, -154, -153, -183) | BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183 |

Table 2: PBDE Congener Profiles in Different Environmental Compartments and Biota

| Sample Type | Location | Dominant Congeners |

| Atmosphere | Canadian Great Lakes Basin | BDE-47, BDE-99, BDE-209 |

| Atmosphere | Dilovasi, Turkey (Industrial) | BDE-209, BDE-47, BDE-99 |

| Sediment | Lake Ontario Tributaries | BDE-47, BDE-99, BDE-209 |

| Sediment | South China (Industrial) | BDE-209 (>95%) |

| Aquatic Biota | General | BDE-47 |

| Herring Gull Eggs | Great Lakes (2006) | BDE-47, BDE-99, BDE-100, BDE-209 |

| Peregrine Falcon Eggs | California (Urban) | BDE-209, higher brominated PBDEs |

| Peregrine Falcon Eggs | California (Coastal) | BDE-47, BDE-99 |

| Freshwater Biota | Yangtze River Delta | BDE-209, BDE-153, BDE-47 |

Source: pops.intrsc.orgbohrium.comresearchgate.netnih.govacs.orgnih.govmdpi.com

Environmental Fate and Transformation Mechanisms of Dibromodiphenyl Ether Congeners

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a substance by non-living chemical and physical processes in the environment. For 2,4-Dibromodiphenyl ether (2,4-DBDE), these pathways primarily include photolysis and chemical reduction.

Photolytic Transformation Studies: Kinetics and Product Formation

Photolysis, or the breakdown of compounds by light, is a significant degradation process for polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.net Studies on 2,4-DBDE reveal the kinetics and various products formed during this transformation.

The photolysis of PBDEs, including 2,4-DBDE, commonly proceeds through two main competing pathways following the homolytic cleavage of a carbon-bromine (C-Br) bond. This initial step generates aryl radicals. researchgate.netnih.gov

One pathway is direct photodebromination , where the resulting radical abstracts a hydrogen atom from a hydrogen donor in the surrounding medium, such as organic solvents or water. researchgate.netnih.gov This leads to the formation of lower-brominated PBDE congeners.

The second pathway is intramolecular cyclization . When an ortho-bromine is cleaved, the resulting radical can attack the other phenyl ring, leading to the elimination of a hydrogen bromide (HBr) molecule and the formation of a polybrominated dibenzofuran (B1670420) (PBDF). researchgate.netnih.govrsc.org

The photoreactivity of 2,4-DBDE is significantly influenced by various environmental conditions. The type of solvent or reaction medium plays a crucial role. For instance, the presence of hydrogen-donating solvents can enhance the rate of photodebromination. researchgate.net

Studies on the photolysis of 2,4,4′-tribromodiphenyl ether (BDE-28), a closely related congener, demonstrate the impact of different media. In surfactant solutions like Triton X-100 (TX-100), sodium dodecylbenzenesulfonate (SDBS), and cetyltrimethylammonium bromide (CTAB), photodebromination was the primary degradation pathway. rsc.org The concentration of the surfactant can either enhance or inhibit the degradation rate due to factors like light shielding. rsc.org The presence of humic and fulvic acids, common in natural waters, can also affect PBDF formation by acting as hydrogen donors, thus influencing the competition between cyclization and hydrogen abstraction. nih.gov

The photolytic degradation of 2,4-DBDE and other PBDEs leads to a mixture of products. The primary products of photodebromination are less brominated PBDEs. For example, the photolysis of 2,4,4′-tribromodiphenyl ether (BDE-28) results in the formation of 4,4′-dibromodiphenyl ether (BDE-15), 4-monobromodiphenyl ether, and eventually, the fully debrominated diphenyl ether. rsc.org

Concurrently, intramolecular cyclization, particularly following the loss of an ortho-bromine, results in the formation of polybrominated dibenzofurans (PBDFs). researchgate.netrsc.org For instance, the photolysis of BDE-28, which has an ortho-bromine similar to 2,4-DBDE, has been shown to produce 2,8-dibromodibenzofuran (B157981) and 2-monobromodibenzofuran. rsc.org The formation of these more toxic PBDFs is a significant concern in the environmental fate of PBDEs. mdpi.comresearchgate.net

Influence of Environmental Conditions on Photoreactivity

Chemical Reduction Processes and Debromination

Chemical reduction offers another significant pathway for the degradation of 2,4-DBDE in the environment, particularly through the action of certain reactive metals.

Nanoscale zerovalent iron (nZVI) has been extensively studied for its ability to degrade various environmental contaminants, including PBDEs. nih.govnih.gov Due to its large specific surface area and high reactivity, nZVI is a potent reducing agent. nih.govrsc.org

The reaction with nZVI effectively debrominates PBDEs, transforming them into lower brominated congeners and ultimately to diphenyl ether, the completely debrominated product. nih.govnih.govstanford.edu Studies have shown that the debromination of PBDEs by nZVI generally occurs in a stepwise manner, from an n-bromo to an (n-1)-bromo congener. nih.govnih.gov For di-BDEs, simultaneous multistep debromination may also be plausible. nih.govnih.gov

The reactivity of nZVI towards PBDEs is influenced by factors such as the number of bromine substituents, with more highly brominated congeners often degrading faster. stanford.edu The reaction rates are also affected by pH, with acidic conditions generally favoring the degradation process. capes.gov.br For instance, in the degradation of decabromodiphenyl ether, the pseudo-first-order removal rate constants increased as the pH decreased from 10 to 5. capes.gov.br The position of the bromine atoms also matters, with meta-bromines showing susceptibility to nZVI attack. nih.govstanford.edu The debromination of bromines in the para position is reported to be more difficult than those in the meta or ortho positions. capes.gov.br

Interactive Table: Debromination Products of 2,4-DBDE and Related Congeners

| Parent Compound | Degradation Process | Key Products | References |

|---|---|---|---|

| 2,4,4′-Tribromodiphenyl ether (BDE-28) | Photolysis | 4,4′-Dibromodiphenyl ether (BDE-15), 4-Monobromodiphenyl ether, Diphenyl ether, 2,8-Dibromodibenzofuran | rsc.org |

| 2,3,4-Tribromodiphenyl ether (BDE-21) | nZVI Reduction | Di- and mono-BDEs, Diphenyl ether | nih.govnih.gov |

| Decabromodiphenyl ether (BDE-209) | nZVI Reduction (acidic) | Nona- to mono-brominated diphenyl ethers | capes.gov.br |

| Decabromodiphenyl ether (BDE-209) | nZVI Reduction (alkaline) | Nona- to penta-brominated diphenyl ethers | capes.gov.br |

| 2,4-Dibromodiphenyl ether (BDE-7) | nZVI Reduction | Mono-BDEs, Diphenyl ether | nih.gov |

Stepwise Dehalogenation Reactions

The dehalogenation of polybrominated diphenyl ethers (PBDEs), including 2,4-dibromodiphenyl ether (BDE-7), often proceeds through a stepwise reaction mechanism. nih.gov In this process, bromine atoms are removed sequentially, leading to the formation of lesser-brominated congeners before complete degradation.

Studies involving nanoscale zero-valent iron (nZVI) have demonstrated this stepwise pattern. When BDE-7 undergoes debromination, the formation of mono-bromodiphenyl ethers is significantly more favored than the direct formation of diphenyl ether. nih.gov This observation indicates that the removal of one bromine atom occurs first, creating a mono-brominated intermediate, which is then subject to further dehalogenation. Theoretical calculations using density functional theory (DFT) support this experimental finding, predicting the dominant debromination products and pathways. mdpi.com While double debromination in a single step is not predicted for a divalent anion of BDE-7, multiple debromination pathways could be possible if a high supply of electrons is available. mdpi.com The general trend shows that stepwise dehalogenation is the primary pathway for the reduction of PBDEs. nih.gov

Biotic Transformation Mechanisms (Biotransformation and Biodegradation)

The persistence of 2,4-dibromodiphenyl ether in the environment is significantly influenced by biotic transformation processes. Microorganisms, through various metabolic and co-metabolic activities, play a crucial role in the degradation of this compound under both aerobic and anaerobic conditions.

Microbial Degradation Research: Aerobic and Anaerobic Processes

Microbial degradation of PBDEs is a key process in their environmental fate. Aerobic biodegradation often involves the action of oxygenase enzymes, which introduce hydroxyl groups and can lead to the cleavage of the ether bond. nih.govasm.orgsemanticscholar.org Anaerobic degradation, conversely, is typically characterized by reductive debromination, where bromine substituents are removed and replaced by hydrogen atoms. frontiersin.org Research has shown that lower-brominated congeners, such as 2,4-dibromodiphenyl ether, are generally more susceptible to microbial attack than their more highly brominated counterparts. frontiersin.orgfrontiersin.org

Under aerobic conditions, bacteria can transform 2,4-dibromodiphenyl ether through several mechanisms. A primary pathway is hydroxylation, where monooxygenase or dioxygenase enzymes attack the aromatic ring. This initial attack can lead to the cleavage of the ether bond, breaking the molecule into smaller, more biodegradable components. nih.govasm.org The transformation by-products often include halophenols and halocatechols. semanticscholar.org

Studies have shown that certain bacterial strains can mineralize lower-brominated diphenyl ethers, converting them ultimately to carbon dioxide (CO2). nih.gov For instance, research on the fate of 4-bromodiphenyl ether (BDE-3) in soil demonstrated rapid dissipation and significant production of CO2, indicating complete degradation. researchgate.net The mineralization process, however, tends to decrease as the number of bromine atoms on the molecule increases. nih.gov

In anaerobic environments such as sediments and sludge, the primary biotic transformation pathway for PBDEs is reductive debromination. frontiersin.org This process is a type of dehalorespiration where certain bacteria use halogenated compounds as electron acceptors. Microbial communities in these environments can sequentially remove bromine atoms from the PBDE molecule.

Generally, the rate of anaerobic debromination is faster for less-brominated congeners. acs.org Highly brominated PBDEs are debrominated more slowly and by fewer organisms than congeners like 2,4-dibromodiphenyl ether. frontiersin.org The process often results in the accumulation of these less-brominated, but sometimes more toxic, metabolites. frontiersin.org

The microbial degradation of 2,4-dibromodiphenyl ether and related compounds leads to the formation of several identifiable metabolites. During aerobic degradation, the cleavage of the ether bond results in mononuclear aromatic compounds. For dihalodiphenyl ethers, metabolites such as halophenols and halocatechols have been identified. nih.govasm.org Specifically, the transformation of 4,4'-dibromodiphenyl ether yields 4-bromophenol (B116583) and 4-bromocatechol. nih.govasm.org

Furthermore, 2,4-dibromodiphenyl ether (BDE-7) itself has been identified as a metabolic intermediate in the degradation of higher-brominated congeners like 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47). researchgate.net Hydroxylated dibromodiphenyl ethers have also been detected as degradation products. researchgate.net

| Parent Compound | Transformation Process | Identified Metabolites | Reference |

|---|---|---|---|

| 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) | Aerobic Degradation | 2,4-dibrominated diphenyl ether (BDE-7), Hydroxylated dibromodiphenyl ether | researchgate.net |

| 4,4'-Dibromodiphenyl ether | Aerobic Degradation | 4-bromophenol, 4-bromocatechol | nih.govasm.org |

| Dihalodiphenyl ethers (general) | Aerobic Degradation | (Halo-)phenols, (Halo-)catechols | nih.govasm.org |

Several bacterial strains have been identified for their ability to degrade 2,4-dibromodiphenyl ether and other lower-brominated PBDEs. These strains often possess specialized enzymatic systems capable of attacking the stable structure of these compounds.

Sphingomonas sp. : Strains from this genus are well-documented for their ability to degrade diphenyl ethers. Sphingomonas sp. strain SS33 was found to transform dihalodiphenyl ethers. nih.govasm.orgcapes.gov.br Another strain, Sphingomonas sp. PH-07, demonstrated the ability to biodegrade 2,4-dibromodiphenyl ether, achieving a 14% removal rate in one study. mdpi.com

Rhodococcus sp. : Rhodococcus sp. strain RR1 has been shown to specifically transform 2,4-dibromodiphenyl ether (BDE-7). semanticscholar.orgnih.gov This genus is known for its broad catabolic capabilities towards aromatic compounds.

Achromobacter xylosoxidans : While primarily studied for its degradation of BDE-47, this strain's activity highlights the potential of soil bacteria in breaking down PBDEs. deswater.com

Pseudomonas sp. : Strains like Pseudomonas putida have been used for the bioremediation of various PBDE congeners. mdpi.com

| Microbial Strain | Target Compound(s) | Degradation Capability | Reference |

|---|---|---|---|

| Rhodococcus sp. strain RR1 | 2,4-Dibromodiphenyl ether (BDE-7) | Transforms the compound. | semanticscholar.orgnih.gov |

| Sphingomonas sp. strain SS33 | Dihalodiphenyl ethers | Transforms compounds, yielding phenols and catechols. | nih.govasm.orgcapes.gov.br |

| Sphingomonas sp. strain PH-07 | 2,4-Dibromodiphenyl ether | Achieved 14% removal in a diphenyl ether solution. | mdpi.com |

| Burkholderia xenovorans LB400 | Mono- to penta-BDEs | Transforms a range of lower-brominated BDEs. | semanticscholar.org |

| Pseudonocardia dioxanivorans CB1190 | Mono-BDEs | Degrades mono-brominated congeners. | semanticscholar.org |

Identification of Microbial Metabolites (e.g., hydroxylated bromodiphenyl ethers, bromophenols, bromocatechols)

Biotransformation in Aquatic and Terrestrial Organisms

Once in the environment, 2,4-dibromodiphenyl ether can be taken up by a variety of organisms and undergo several metabolic transformations. These processes are crucial in determining the ultimate fate and potential impact of the compound.

Metabolic Debromination Pathways in Biota

Metabolic debromination, the removal of bromine atoms from the diphenyl ether structure, is a significant transformation pathway for PBDEs in organisms. While highly brominated congeners are more resistant, lower brominated forms like 2,4-dibromodiphenyl ether can be more readily debrominated. nih.gov Studies have shown that certain bacteria possess the ability to transform this compound. For instance, Rhodococcus sp. strain RR1 has been observed to transform 2,4-dibromodiphenyl ether, a process that appears to be feasible only when one of the phenyl rings is not brominated. nih.gov

Oxidative Metabolites and Ether Bond Cleavage in Organisms

In addition to debromination, organisms can metabolize 2,4-dibromodiphenyl ether through oxidative pathways. This can lead to the formation of hydroxylated and dihydroxylated bromodiphenyl ethers. researchgate.net The cleavage of the ether bond, which breaks the molecule into brominated phenols, is another critical transformation process. researchgate.net For example, the reaction of 2,4-dibromodiphenyl ether with hydroxyl radicals can produce bromophenols. researchgate.net These oxidative processes are often mediated by cytochrome P450 (CYP450) enzymes in organisms like fish. researchgate.net

Environmental Transport and Partitioning Behavior

The movement and distribution of 2,4-dibromodiphenyl ether in the environment are governed by its physicochemical properties and interactions with different environmental compartments.

Sorption and Desorption Dynamics in Environmental Matrices

Due to its hydrophobicity, 2,4-dibromodiphenyl ether has a strong tendency to adsorb to organic matter in soil and sediment. mun.ca This sorption process influences its mobility and bioavailability in the environment. The extent of sorption is dependent on the characteristics of the soil or sediment, such as organic carbon content and particle size. biosolids.com.au Desorption, the release of the compound from these matrices back into the water or air, can also occur, acting as a long-term source of contamination.

Volatilization and Air-Water Exchange Fluxes

2,4-Dibromodiphenyl ether can volatilize from contaminated surfaces and be transported in the atmosphere. The exchange between air and water is a significant process in its environmental distribution. theses.fr The direction and magnitude of the air-water exchange flux depend on factors such as temperature, wind speed, and the concentrations of the compound in both phases. theses.fr Studies have investigated the net air-water exchange flux for PBDEs, indicating that atmospheric deposition can be a significant pathway for their entry into aquatic systems. service.gov.uk

Interactive Data Table: Physicochemical Properties of 2,4-Dibromodiphenyl Ether

| Property | Value | Source |

| Molecular Formula | C12H8Br2O | nii.ac.jp |

| Molecular Weight | 328 g/mol | chromtech.com.au |

| Log Kow (Octanol-Water Partition Coefficient) | 4.738 | mun.ca |

Long-Range Environmental Transport Modeling

The long-range environmental transport of 2,4-Dibromodiphenyl ether (2,4-DBDE), a member of the polybrominated diphenyl ethers (PBDEs) family, is a significant concern due to the potential for these persistent organic pollutants (POPs) to travel far from their original sources and accumulate in remote ecosystems. nih.govmun.ca Mathematical models are crucial tools for understanding and predicting the environmental fate and transport of these compounds. nih.govethz.chnilu.no

Multimedia environmental fate models are frequently employed to simulate the distribution and movement of PBDEs, including congeners like 2,4-DBDE, across various environmental compartments such as the atmosphere, water, soil, and biota. ethz.chdiva-portal.org These models, often based on the fugacity concept, utilize the physicochemical properties of the substance, such as its vapor pressure, water solubility, and octanol-air and octanol-water partition coefficients, to predict its partitioning behavior. nih.govpops.int

For instance, Level III fugacity models predict the partitioning of PBDEs in the environment. pops.int These models suggest that lower brominated PBDEs, a category that includes 2,4-DBDE, are more volatile and have a greater potential for atmospheric transport compared to their more highly brominated counterparts. pops.int However, their transport potential can be limited by atmospheric degradation processes. pops.int

Atmospheric transport models are a key component of long-range transport assessment. cefic-lri.orgnoaa.gov These models can range from relatively simple straight-line Gaussian plume models to more complex integrated puff models and complex terrain models. nih.gov They simulate the movement of airborne pollutants, considering factors like wind speed and direction, atmospheric stability, and deposition processes (both wet and dry). cefic-lri.org For PBDEs, which tend to sorb to atmospheric particulates, the transport of these particles is a critical pathway. pops.int

The "characteristic travel distance" (LA) is a metric used to quantify the long-range transport potential of a chemical. nilu.no It represents the distance over which the initial concentration of a substance is reduced to approximately 37% in a plug-flow system. nilu.no Models like the non-steady state multimedia fate and transport model CoZMo-POP have been used to evaluate the LA for various PBDE congeners, considering seasonal variations in environmental conditions. nilu.no

The accuracy of these models is dependent on the quality of the input data, which includes both the chemical's properties and the environmental parameters. nih.govnih.gov For example, an uncertainty analysis of a dynamic environmental and bioaccumulation model for PBDEs in the Great Lakes highlighted that refining estimates of sediment degradation half-life could reduce model uncertainty. nih.gov

Table 1: Physicochemical Properties of 2,4-Dibromodiphenyl ether Relevant to Long-Range Transport Modeling

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Br₂O | nih.gov |

| Molecular Weight | 328.00 g/mol | nih.gov |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.03 | inchem.org |

| XLogP3-AA | 4.8 | nih.gov |

This table is interactive. Users can sort and filter the data.

Table 2: Key Parameters in Long-Range Environmental Transport Models for PBDEs

| Parameter | Description | Importance in Modeling |

| Emission Rate | The rate at which the chemical is released into the environment. | A fundamental input for predicting environmental concentrations. nih.govresearchgate.net |

| Atmospheric Half-Life | The time it takes for half of the chemical to be removed from the atmosphere via degradation. | Determines the persistence of the compound in the air and thus its potential for long-distance travel. pops.int |

| Partition Coefficients (K_aw, K_ow) | Ratios that describe how a chemical distributes itself between air and water (K_aw) and octanol (B41247) and water (K_ow). | Crucial for predicting the partitioning between gas and particle phases in the atmosphere and between water and sediment/biota. pops.int |

| Deposition Velocity | The rate at which the chemical is removed from the atmosphere and deposited onto surfaces. | Influences the atmospheric residence time and the loading to terrestrial and aquatic ecosystems. cefic-lri.org |

| Degradation Rates (Photolysis, Biodegradation) | The rates at which the chemical is broken down by light or biological processes. | Affects the overall persistence of the compound in the environment. nih.govnih.gov |

This table is interactive. Users can sort and filter the data.

Computational Chemistry and Environmental Modeling of Dibromodiphenyl Ether Congeners

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to investigate the reaction mechanisms and energetics of dibromodiphenyl ether congeners. mdpi.comacs.orgresearchgate.net These computational approaches are crucial for predicting the reactivity and degradation pathways of these compounds. researchgate.net

Debromination:

Theoretical studies using DFT have been instrumental in elucidating the reductive debromination pathways of polybrominated diphenyl ethers (PBDEs), including 2,4-dibromodiphenyl ether (BDE-7). mdpi.com By calculating the geometries of neutral and anionic forms of BDE congeners, researchers can predict the most likely positions for bromine removal. mdpi.com For instance, in the presence of nanoscale zero-valent iron (nZVI), the cleavage of C–Br bonds is a key step. mdpi.com Calculations have shown that upon accepting an electron to form an anion, specific C–Br bonds in the PBDE molecule elongate, indicating the susceptible position for debromination. mdpi.com

Studies have investigated several BDE congeners, including 2,4-dibromodiphenyl ether (BDE-7), to understand this process. mdpi.com The debromination preference has been theoretically evaluated, often showing that bromine atoms at the meta position are more susceptible to removal than those at ortho or para positions. mdpi.com The lowest unoccupied molecular orbital (LUMO) energy is a key descriptor in these studies; a lower LUMO energy suggests a greater propensity for the molecule to accept an electron, thus initiating the reductive debromination process. mdpi.com The LUMO is often located on the brominated phenyl ring, indicating that this is the reactive site. mdpi.com

Photooxidation:

For example, in the photooxidation of a related compound, 4,4'-dibromodiphenyl ether (BDE-15), DFT studies have identified two main pathways for the formation of hydroxylated PBDEs (HO-PBDEs): direct substitution of a bromine atom by •OH, and the abstraction of a hydrogen atom from a BDE-OH adduct by molecular oxygen. acs.orgresearchgate.net These computational models provide a cost-effective method for probing the atmospheric fate of PBDEs. acs.orgresearchgate.net

Table 1: Calculated Geometrical Parameters for Neutral and Anionic 2,4-Dibromodiphenyl Ether (BDE-7) This table presents a selection of calculated bond lengths and angles for the neutral and anionic forms of 2,4-dibromodiphenyl ether, illustrating the structural changes upon electron capture that lead to debromination. Data is based on DFT calculations with the B3LYP hybrid functional. mdpi.com

| Parameter | Neutral BDE-7 | Anionic BDE-7 |

| C2-Br Bond Length (Å) | ~1.90 | Elongated |

| C4-Br Bond Length (Å) | ~1.90 | Significantly Elongated |

| C1-O-C1' Bond Angle (°) | ~118 | ~117 |

Note: "Elongated" indicates a significant increase in the bond length, signaling a weakening of the bond and a higher likelihood of cleavage.

Environmental Fate Modeling for Distribution and Persistence Prediction

Environmental fate models are crucial for predicting how dibromodiphenyl ethers will be distributed among different environmental compartments and how long they will persist. ethz.chmun.ca These models, such as multimedia fugacity models, use the physicochemical properties of the compounds to estimate their partitioning between air, water, soil, and sediment. ethz.chpops.int

The lower brominated PBDEs, including dibromodiphenyl ethers, are generally more volatile and slightly more soluble in water compared to their more highly brominated counterparts. pops.int This gives them a greater potential for atmospheric transport. pops.int However, their transport can be limited by degradation in the atmosphere. pops.int

Structure-Reactivity and Structure-Degradation Relationship Studies

Understanding the relationship between the chemical structure of dibromodiphenyl ether congeners and their reactivity is key to predicting their environmental behavior. mdpi.com Computational studies play a significant role in establishing these relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).

For reductive debromination, a clear relationship exists between the molecular structure and the reaction rate. mdpi.com The number and position of bromine atoms significantly influence the electronic properties of the molecule. mdpi.com For instance, the energy of the lowest unoccupied molecular orbital (ELUMO) and the adiabatic electron affinity (EAAda) have been shown to correlate well with the experimental reductive debromination rate constants. mdpi.com Generally, an increase in the number of bromine substituents leads to a decrease in ELUMO, making the molecule more susceptible to electron capture and subsequent degradation. mdpi.com

The position of the bromine atoms is also critical. The susceptibility of a particular C-Br bond to cleavage can be predicted by examining the structural changes upon the formation of the anionic radical. mdpi.com Elongation of a specific C-Br bond in the calculated anionic structure is a strong indicator of the preferred debromination site. mdpi.com

In aerobic biotransformation studies, the structure of the congener also dictates its susceptibility to degradation by bacteria. For example, some bacterial strains can transform 2,4-dibromodiphenyl ether (BDE-7) but not its isomer 2,2'-dibromodiphenyl ether, highlighting the importance of the bromine substitution pattern. nih.gov

Environmental Remediation Technologies for Dibromodiphenyl Ether Contamination

Adsorption-Based Remediation Strategies for Aqueous and Solid Matrices

Adsorption is a widely applied physicochemical process for the removal of organic pollutants from environmental matrices. It involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). This technology is considered a preferred mechanism for remediating PBDE-contaminated environments. mdpi.com

The effectiveness of adsorption is highly dependent on the choice of adsorbent material. Activated carbon and various low-cost adsorbents have been evaluated for their capacity to remove dibromodiphenyl ethers from aqueous solutions.

Activated Carbon: Granular activated carbon (GAC), particularly from sources like coconut shells, has demonstrated high efficiency in adsorbing dibromodiphenyl ethers. mdpi.com In studies using 4,4′-dibromodiphenyl ether (BDE-15) as a model compound, coconut shell GAC achieved a maximum adsorption capacity of 623.19 μmol/g. mdpi.com The adsorption process is typically well-described by the pseudo-second-order kinetic model and the Freundlich isotherm model. mdpi.com Research indicates that the primary interaction mechanisms between the dibromodiphenyl ether molecule and the GAC surface are van der Waals forces and π-π interactions, with hydrogen bonds also playing a role. mdpi.com GAC's performance is relatively stable across a range of pH values and in the presence of co-existing ions, highlighting its environmental adaptability. mdpi.com

Low-Cost Adsorbents: While effective, the operational cost of activated carbon can be a limitation. mdpi.com Consequently, research has focused on developing effective, inexpensive, and readily available adsorbent materials. Agricultural wastes such as tea leaves and coconut palm leaves have emerged as promising alternatives. mdpi.comhibiscuspublisher.comhibiscuspublisher.com Studies have shown that materials like black tea, green tea, and coconut palm leaf powders can effectively adsorb dibromodiphenyl ethers from water. mdpi.comresearchgate.net Pre-treatment of these materials, such as through pressure steam washing, has been found to significantly enhance their adsorption capacity. mdpi.comresearchgate.net For instance, pressure steam-washed adsorbents could remove up to 97.8% of 4-bromodiphenyl ether and 98.5% of 4,4′-dibromodiphenyl ether from solutions. mdpi.comresearchgate.net The adsorption process with these materials is rapid, with equilibrium often reached within minutes. mdpi.comresearchgate.net

| Adsorbent Material | Target Compound | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Source |

|---|---|---|---|---|

| Coconut Shell GAC | 4,4′-dibromodiphenyl ether (BDE-15) | 205.2 (623.19 µmol/g) | Data not specified | mdpi.com |

| Pressure Steam-Washed Black Tea | 4,4′-dibromodiphenyl ether (BDE-15) | 21.85 | up to 98.5% | mdpi.com |

| Pressure Steam-Washed Green Tea | 4,4′-dibromodiphenyl ether (BDE-15) | 14.56 | up to 97.1% | mdpi.com |

| Pressure Steam-Washed Coconut Palm Leaf | 4,4′-dibromodiphenyl ether (BDE-15) | 22.47 | up to 98.5% | mdpi.com |

Chemical Reduction Technologies (e.g., Nanoscale Zerovalent Iron)

Chemical reduction using nanoscale zerovalent iron (nZVI) is an effective technology for the degradation of halogenated organic compounds like 2,4-dibromodiphenyl ether. nih.govsemanticscholar.org The high surface area and reactivity of nZVI particles allow for rapid and efficient debromination of PBDEs. nih.govcapes.gov.br

The reaction involves the transfer of electrons from the zerovalent iron to the PBDE molecule, leading to the cleavage of carbon-bromine (C-Br) bonds and the sequential removal of bromine atoms. semanticscholar.org Studies on various PBDE congeners, including 2,4-dibromodiphenyl ether (BDE-7), show that nZVI can effectively debrominate these compounds into lower brominated congeners and ultimately to diphenyl ether, the fully debrominated product. nih.gov

The debromination process is typically a stepwise reaction, where a polybrominated ether is reduced to a lesser brominated one (n-BDE to (n-1)-BDE). nih.gov Theoretical and experimental studies have revealed a preference for the removal of bromine atoms based on their position on the phenyl ring, following the general order: meta > ortho > para. semanticscholar.org The reaction kinetics are often described by a pseudo-first-order model, with reaction rates influenced by factors such as pH. capes.gov.br Degradation with nZVI is generally more favorable under acidic conditions. capes.gov.br For example, the removal rate constant for decabromodiphenyl ether increased as the initial pH decreased from 10 to 5. capes.gov.br

| Technology | Target Compound | Key Findings | Influencing Factors | Source |

|---|---|---|---|---|

| Nanoscale Zerovalent Iron (nZVI) | 2,4-dibromodiphenyl ether (BDE-7) and other PBDEs | Effective stepwise debromination to lower brominated compounds and diphenyl ether. | Reaction is more favorable in acidic conditions. | nih.govcapes.gov.br |

| Nanoscale Zerovalent Iron (nZVI) | PBDEs | The reaction mechanism involves electron transfer, leading to C-Br bond cleavage. | The position of the bromine atom affects reactivity (meta > ortho > para). | semanticscholar.org |

| Palladized nZVI (nZVI/Pd) | PBDEs | Palladium catalyst enhances degradation, leading mainly to diphenyl ether as the final product. | Catalyst loading and particle properties affect reaction rates. | researchgate.net |

Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. This approach is considered an environmentally friendly and cost-effective strategy for treating sites contaminated with persistent organic pollutants like 2,4-dibromodiphenyl ether.

Several bacterial and fungal species have been identified with the ability to degrade PBDEs. The degradation can occur under both aerobic and anaerobic conditions, involving mechanisms such as reductive debromination, oxidation, and hydroxylation.

Studies have isolated bacteria capable of using PBDEs as a carbon source. For example, the bacterium Cupriavidus sp. WS has been shown to degrade 4,4′-dibromodiphenyl ether. researchgate.net Similarly, Achromobacter xylosoxidans (strain GYP4), isolated from contaminated soil, demonstrated the ability to degrade 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) with over 90% efficiency in four days. deswater.com The degradation of higher brominated congeners often results in the formation of lower brominated intermediates, including dibromodiphenyl ethers. deswater.com For instance, the biodegradation of BDE-47 by the fungus Phanerochaete chrysosporium was found to produce hydroxylated dibromodiphenyl ether as a metabolic product. researchgate.net

The efficiency of biodegradation is influenced by environmental conditions. Optimal degradation by Achromobacter xylosoxidans GYP4 occurred at temperatures between 25°C and 35°C and in a pH range of 3.0 to 7.0. deswater.com The presence of other carbon sources can also influence the degradation rates. deswater.com Enhancing bioremediation can involve the application of soil amendments or the use of specific plant species (phytoremediation) that can tolerate and help break down PBDEs in the soil. ebi.ac.uk

| Organism/Consortium | Target Compound(s) | Key Findings | Optimal Conditions | Source |

|---|---|---|---|---|

| Cupriavidus sp. WS | 4,4′-dibromodiphenyl ether | Able to aerobically degrade the compound. | Data not specified | researchgate.net |

| Achromobacter xylosoxidans GYP4 | 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) | Degradation rate of 90.8% for 1.0 mg/L solution within 4 days. | Temperature: 25-35°C; pH: 3.0-7.0 | deswater.com |

| Phanerochaete chrysosporium | 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) | Degradation occurs via oxidative and reductive pathways, producing hydroxylated dibromodiphenyl ether. | Data not specified | researchgate.net |

Comparative Environmental Research: Dibromodiphenyl Ethers in the Context of Persistent Organic Pollutants Pops

Comparative Environmental Behavior and Fate with Other Polybrominated Diphenyl Ether Congeners

The environmental behavior and fate of 2,4-dibromodiphenyl ether (2,4-DBDE), a specific congener of the polybrominated diphenyl ethers (PBDEs), are intrinsically linked to its molecular structure and the broader characteristics of the PBDE group. As persistent organic pollutants (POPs), PBDEs exhibit resistance to degradation, a tendency to bioaccumulate, and the potential for long-range environmental transport. europa.euscholaris.ca The degree of bromination is a critical determinant of a congener's environmental dynamics.